molecular formula C21H24FN2O2S+ B11216639 1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11216639
M. Wt: 387.5 g/mol
InChI Key: NWCJKZDJELDKPF-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of aromatic rings, a hydroxyl group, and a thiazin-1-ium core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multiple steps, including the formation of the imidazo[2,1-b][1,3]thiazin-1-ium core and the subsequent attachment of the aromatic substituents. Common synthetic routes may involve:

    Step 1: Formation of the imidazo[2,1-b][1,3]thiazin-1-ium core through cyclization reactions.

    Step 2: Introduction of the 2,5-dimethylphenyl and 2-fluoro-4-methoxyphenyl groups via substitution reactions.

    Step 3: Hydroxylation to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the imidazo[2,1-b][1,3]thiazin-1-ium core to form a more saturated compound.

    Substitution: Replacement of the aromatic substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Use of electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a more saturated imidazo[2,1-b][1,3]thiazin-1-ium derivative.

Scientific Research Applications

1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cell surface receptors to influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-2-ium
  • 1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-3-ium

Uniqueness

1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to its specific combination of aromatic substituents and the presence of a hydroxyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H24FN2O2S+

Molecular Weight

387.5 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C21H24FN2O2S/c1-14-5-6-15(2)19(11-14)23-13-21(25,24-9-4-10-27-20(23)24)17-8-7-16(26-3)12-18(17)22/h5-8,11-12,25H,4,9-10,13H2,1-3H3/q+1

InChI Key

NWCJKZDJELDKPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC([N+]3=C2SCCC3)(C4=C(C=C(C=C4)OC)F)O

Origin of Product

United States

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